5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoic acid
Overview
Description
5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoic acid: is a specialized organic compound belonging to the family of benzoic acids. This compound is characterized by the presence of a chlorosulfonyl group and a trifluoromethoxy group attached to the benzoic acid core. It is primarily used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 5-(chlorosulfonyl)-2-(trifluoromethoxy)- typically involves the introduction of the chlorosulfonyl and trifluoromethoxy groups onto the benzoic acid core. One common method is the chlorosulfonation of 2-(trifluoromethoxy)benzoic acid using chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorosulfonation processes. The reaction is conducted in specialized reactors equipped with temperature control and efficient mixing to ensure uniformity. The product is then purified through crystallization or distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of sulfonamides or sulfonate esters.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonic acid group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The trifluoromethoxy group can undergo oxidation under specific conditions to form trifluoromethyl sulfone derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or alcohols are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed:
Sulfonamides and Sulfonate Esters: Formed from substitution reactions.
Sulfonic Acids: Formed from reduction reactions.
Trifluoromethyl Sulfone Derivatives: Formed from oxidation reactions.
Scientific Research Applications
Chemistry: In chemistry, benzoic acid, 5-(chlorosulfonyl)-2-(trifluoromethoxy)- is used as a reagent in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, it is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties make it valuable in the synthesis of high-performance materials.
Mechanism of Action
The mechanism of action of benzoic acid, 5-(chlorosulfonyl)-2-(trifluoromethoxy)- involves its interaction with molecular targets through its functional groups. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparison with Similar Compounds
- 3-(Chlorosulfonyl)benzoic acid
- 4-(Chlorosulfonyl)benzoic acid
- Benzoic acid, 3-(chlorosulfonyl)-
- Benzoic acid, 4-(chlorosulfonyl)-
Comparison: Compared to its analogs, benzoic acid, 5-(chlorosulfonyl)-2-(trifluoromethoxy)- is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its biological activity.
Properties
IUPAC Name |
5-chlorosulfonyl-2-(trifluoromethoxy)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O5S/c9-18(15,16)4-1-2-6(17-8(10,11)12)5(3-4)7(13)14/h1-3H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDSRLYGIYPCKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)O)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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